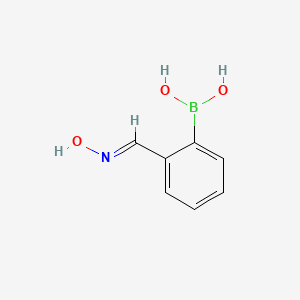![molecular formula C13H25NO4 B1398790 [2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 1889723-28-7](/img/structure/B1398790.png)
[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester
Descripción general
Descripción
“[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves various methods. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydrofuran and tetrahydropyran derivatives .Chemical Reactions Analysis
The chemical reactions involving tetrahydropyran derivatives are diverse. For example, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Another reaction involves the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Diastereoselective Intramolecular α-Amidoalkylation Reactions: This compound is used in the synthesis of amines and succinimides, demonstrating its utility in complex chemical transformations (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006).
- Preparation of Tetrahydropyran Derivatives: It plays a role in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, highlighting its versatility in organic synthesis (Y. Hanzawa, K. Hashimoto, Y. Kasashima, Y. Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012).
- Synthetic and Crystallographic Studies: The compound has been characterized through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, underscoring its importance in structural chemistry (R. Kant, Vishal Singh, A. Agarwal, 2015).
Applications in Chiral Synthesis and Kinetic Resolution
- Chiral Synthesis of δ-Lactones: It is involved in the enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters, indicating its use in producing chiral compounds for pharmaceutical applications (O. Pàmies, J. Bäckvall, 2002).
- Production of Key Pharmaceutical Intermediates: The compound is instrumental in the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in the production of an angiotension converting enzyme inhibitor (Li Li, 2003).
Novel Synthetic Methods and Industrial Applications
- Novel Synthetic Approaches: It's used in innovative synthetic methods for creating highly congested aryl-tethered 2-aminobenzylamines, showing its potential in advanced organic synthesis (Farhanullah, F. Samrin, V. Ram, 2007).
- Scale-Up in Fine Chemical Production: The compound's derivatives have been scaled up for industrial production, such as in the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, a process important for fine chemical industries (M. Donners, M. C. Hersmis, J. P. A. Custers, J. Meuldijk, J. Vekemans, L. Hulshof, 2002).
Propiedades
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKROPQUBOADSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





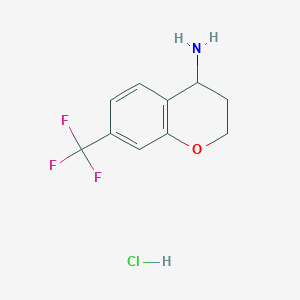

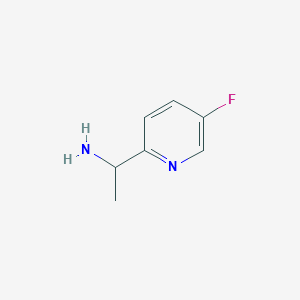
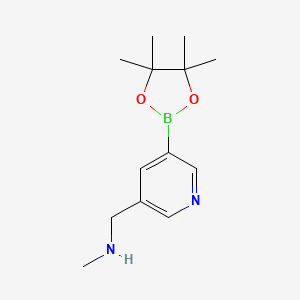
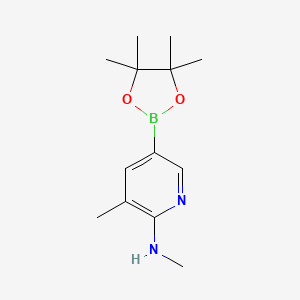
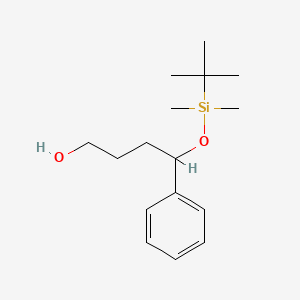
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)


![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
